3-Bromo-4-chloropyridine hydrochloride
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Overview
Description
3-Bromo-4-chloropyridine hydrochloride: is a heterocyclic organic compound with the molecular formula C5H3BrClN·HCl. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by bromine and chlorine, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloropyridine hydrochloride typically involves halogenation reactions. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloropyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are typically employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Biaryl compounds are commonly formed.
Scientific Research Applications
Chemistry: 3-Bromo-4-chloropyridine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various drugs, including those with antimicrobial and anticancer properties. Its derivatives are studied for their potential biological activities .
Industry: The compound is used in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique reactivity makes it a versatile intermediate in the production of various industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloropyridine hydrochloride largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing halogen atoms. This makes it susceptible to nucleophilic attack, facilitating substitution and coupling reactions .
Comparison with Similar Compounds
3-Bromo-4-chloropyridine: The non-hydrochloride form, used similarly in organic synthesis.
4-Bromo-3-chloropyridine: Another isomer with different reactivity and applications.
3,5-Dibromo-4-chloropyridine: A compound with additional bromination, affecting its chemical behavior.
Uniqueness: 3-Bromo-4-chloropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its isomers and other halogenated pyridines. This makes it particularly useful in selective synthetic applications .
Properties
IUPAC Name |
3-bromo-4-chloropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN.ClH/c6-4-3-8-2-1-5(4)7;/h1-3H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKWUBNGKYIHMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939416 |
Source
|
Record name | 3-Bromo-4-chloropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181256-18-8 |
Source
|
Record name | 3-Bromo-4-chloropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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